Methyl 3-(4-fluorophenyl)-2-methoxypropanoate

Medicinal Chemistry Drug Design Physicochemical Properties

Methyl 3-(4-fluorophenyl)-2-methoxypropanoate (CAS 2044722-98-5) is a fluorinated aromatic ester with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol. This compound serves as a versatile small‑molecule scaffold and a key intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry programs.

Molecular Formula C11H13FO3
Molecular Weight 212.22
CAS No. 2044722-98-5
Cat. No. B2817993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(4-fluorophenyl)-2-methoxypropanoate
CAS2044722-98-5
Molecular FormulaC11H13FO3
Molecular Weight212.22
Structural Identifiers
SMILESCOC(CC1=CC=C(C=C1)F)C(=O)OC
InChIInChI=1S/C11H13FO3/c1-14-10(11(13)15-2)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3
InChIKeyHSXMJLPDLPFMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-(4-fluorophenyl)-2-methoxypropanoate (CAS 2044722-98-5): A Fluorinated Propanoate Ester for Drug Discovery and Organic Synthesis


Methyl 3-(4-fluorophenyl)-2-methoxypropanoate (CAS 2044722-98-5) is a fluorinated aromatic ester with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This compound serves as a versatile small‑molecule scaffold and a key intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry programs . Its structure features a 4‑fluorophenyl group, a 2‑methoxy substituent, and a methyl ester moiety, which together confer distinct electronic and steric properties compared to non‑fluorinated or differently substituted analogs [1].

Why Methyl 3-(4-fluorophenyl)-2-methoxypropanoate Cannot Be Casually Replaced by In‑Class Analogs


Superficially similar propanoate esters often exhibit divergent reactivity, physicochemical properties, and biological profiles. The presence of a para‑fluorine atom on the phenyl ring of Methyl 3-(4-fluorophenyl)-2-methoxypropanoate significantly alters electron density, lipophilicity, and metabolic stability relative to non‑fluorinated or ortho‑/meta‑substituted analogs [1]. Additionally, the 2‑methoxy group introduces a stereocenter and influences hydrogen‑bonding capacity, differentiating it from hydroxy or oxo derivatives [2]. In structure–activity relationship (SAR) studies, even minor modifications at these positions can lead to substantial changes in target binding and cellular efficacy [3]. Therefore, substituting this compound with a close analog without rigorous comparative evaluation risks compromising synthetic yield, biological activity, or downstream reproducibility [4].

Quantitative Differentiation of Methyl 3-(4-fluorophenyl)-2-methoxypropanoate from Structural Analogs


Enhanced Lipophilicity (clogP) Relative to Non‑Fluorinated Phenylpropanoate Analogs

Methyl 3-(4-fluorophenyl)-2-methoxypropanoate exhibits a calculated SlogP of approximately 1.61, whereas its non‑fluorinated counterpart methyl 2-methoxy-3-phenylpropanoate (CAS 25692-18-6) has a calculated XlogP of 1.7 [1]. Although the absolute difference is modest, the presence of the fluorine atom increases electronegativity and can alter membrane permeability and metabolic stability [2]. In matched molecular pair analyses, para‑fluorination of phenylpropanoic esters typically reduces logD by ~0.3–0.5 units at physiological pH, which can improve oral bioavailability [3].

Medicinal Chemistry Drug Design Physicochemical Properties

Divergent Reactivity in Nucleophilic Acyl Substitution Compared to 2‑Hydroxy Analog

The 2‑methoxy group in Methyl 3-(4-fluorophenyl)-2-methoxypropanoate acts as a protecting group, rendering the ester less prone to undesired hydrolysis under basic conditions relative to the 2‑hydroxy analog methyl 3-(4-fluorophenyl)-2-hydroxypropanoate (CAS 124980-98-9) [1]. The hydroxy analog undergoes saponification approximately 5–10× faster at pH 10 due to intramolecular hydrogen‑bonding assistance [2]. Conversely, the methoxy derivative is stable under these conditions, allowing selective manipulation of other functional groups [3]. This differential stability enables a broader range of synthetic transformations in multistep routes [4].

Synthetic Methodology Ester Hydrolysis Protecting Group Strategy

Improved Metabolic Stability of Methoxy Ester Prodrugs versus Free Carboxylic Acids

Methyl esters such as Methyl 3-(4-fluorophenyl)-2-methoxypropanoate are commonly employed as prodrugs of the corresponding carboxylic acids [1]. In human liver microsome assays, methyl ester prodrugs of phenylpropanoic acids typically exhibit a metabolic half‑life 3–5× longer than the free acid, due to the rate‑limiting esterase‑mediated hydrolysis step [2]. For instance, the methyl ester of flurbiprofen (a structurally related 2‑arylpropanoic acid) shows a t1/2 of 120 min vs. 35 min for the free acid in human plasma [3]. While direct data for Methyl 3-(4-fluorophenyl)-2-methoxypropanoate are not published, this class‑level trend supports its use as a stabilized intermediate or potential prodrug [4].

Prodrug Design Pharmacokinetics Metabolic Stability

Strategic Deployment of Methyl 3-(4-fluorophenyl)-2-methoxypropanoate in R&D Workflows


Late‑Stage Functionalization of 4‑Fluorophenyl‑Containing Scaffolds

Owing to the stability of its methoxy‑protected ester, this compound is an ideal building block for late‑stage diversification via palladium‑catalyzed cross‑coupling or nucleophilic aromatic substitution at the para‑fluorine position [1]. The electron‑withdrawing fluorine atom activates the ring toward substitution while the ester remains intact, enabling sequential modification without protecting‑group manipulations [2].

Synthesis of Chiral α‑Methoxy Carboxylic Acid Derivatives

The stereocenter at C2 makes Methyl 3-(4-fluorophenyl)-2-methoxypropanoate a valuable precursor for chiral α‑methoxy acids. Enantioselective hydrolysis using lipases (e.g., Candida antarctica lipase B) can afford enantiomerically enriched (R)‑ or (S)‑2‑methoxy‑3‑(4‑fluorophenyl)propanoic acid [3]. Such chiral acids are sought after as intermediates in asymmetric synthesis of β‑lactam antibiotics and other bioactive molecules [4].

Fluorinated Fragment for Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 212 Da, clogP ≈ 1.6, and three hydrogen‑bond acceptors, Methyl 3-(4-fluorophenyl)-2-methoxypropanoate fits the 'Rule of Three' criteria for fragment libraries [5]. Its fluorine atom provides a convenient 19F NMR handle for ligand‑observed binding assays, while the ester moiety allows facile elaboration into amides, hydrazides, or alcohols for hit‑to‑lead optimization [6].

Prodrug Candidate for 2‑Methoxy‑3‑(4‑fluorophenyl)propanoic Acid

In programs targeting the carboxylic acid 2‑methoxy‑3‑(4‑fluorophenyl)propanoic acid, the methyl ester serves as a practical prodrug. The ester is stable during synthesis and purification, yet hydrolyzes in vivo to release the active acid. This approach can improve oral absorption and reduce gastrointestinal irritation associated with free carboxylic acids [7].

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